![molecular formula C8H8F3N3O3S B3179097 4-[2-(1-Hydroxy-2,2,2-trifluoroethylidene)hydrazino]benzenesulfonamide CAS No. 915280-81-8](/img/structure/B3179097.png)
4-[2-(1-Hydroxy-2,2,2-trifluoroethylidene)hydrazino]benzenesulfonamide
Overview
Description
“4-[2-(1-Hydroxy-2,2,2-trifluoroethylidene)hydrazino]benzenesulfonamide” is a chemical compound with the molecular formula C8H8F3N3O3S and a molecular weight of 283.23 g/mol. It is also known as N-(2,2,2-Trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. A Knoevenagel-type reaction of 1,3-diketone substrates with trifluoroacetic anhydride is often used. The electrophilic species of trifluoroacetaldehyde is easily generated in situ by the reaction of trifluoroacetic anhydride/difluoroacetic anhydride with triethylamine .Scientific Research Applications
Pharmaceutical Development
This compound has shown potential in pharmaceutical research due to its unique chemical structure. It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors. Its trifluoroethylidene group can enhance the metabolic stability and bioavailability of drug candidates, making it a valuable component in medicinal chemistry .
Cancer Research
In oncology, 4-[2-(1-Hydroxy-2,2,2-trifluoroethylidene)hydrazino]benzenesulfonamide has been investigated for its anti-cancer properties. Its ability to interfere with cellular signaling pathways and induce apoptosis in cancer cells makes it a promising candidate for developing new cancer therapies. Researchers are exploring its efficacy against various cancer types, including breast, lung, and colon cancers .
Biochemical Assays
The compound is also used in biochemical assays as a reagent for detecting and quantifying specific biomolecules. Its unique chemical properties allow it to interact with target molecules in a highly specific manner, making it useful in diagnostic tests and research assays. This application is particularly valuable in studying enzyme activities and protein interactions .
Environmental Chemistry
In environmental science, this compound is utilized for monitoring and analyzing pollutants. Its sensitivity to certain environmental contaminants makes it an effective tool for detecting trace amounts of harmful substances in water, soil, and air samples. This application helps in assessing environmental pollution levels and developing strategies for remediation .
Neuroscience Research
In neuroscience, this compound is being studied for its potential neuroprotective effects. Researchers are investigating its ability to protect neurons from damage caused by oxidative stress and neuroinflammation. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
If you need more detailed information on any of these applications or additional fields, feel free to ask!
properties
IUPAC Name |
4-[2-(2,2,2-trifluoroacetyl)hydrazinyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O3S/c9-8(10,11)7(15)14-13-5-1-3-6(4-2-5)18(12,16)17/h1-4,13H,(H,14,15)(H2,12,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVXOHDSWLMZOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NNC(=O)C(F)(F)F)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(2,2,2-Trifluoroacetyl)hydrazinyl)benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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